molecular formula C22H19N5O3S B3201151 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide CAS No. 1019102-23-8

2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Cat. No.: B3201151
CAS No.: 1019102-23-8
M. Wt: 433.5 g/mol
InChI Key: BJNSZDUBPMGQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide is a heterocyclic molecule featuring a benzamide backbone substituted with a nitro group at the 3-position. The pyrazole ring at the core is substituted with a methyl group at position 3 and a thiazole moiety at position 1. The thiazole ring is further functionalized with a p-tolyl (4-methylphenyl) group at position 2.

Properties

IUPAC Name

2-methyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-13-7-9-16(10-8-13)18-12-31-22(23-18)26-20(11-14(2)25-26)24-21(28)17-5-4-6-19(15(17)3)27(29)30/h4-12H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNSZDUBPMGQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiazole Motifs

The pyrazole-thiazole scaffold is a common feature in several bioactive compounds. Key comparisons include:

Compound Substituents Key Differences Biological Relevance
Target Compound 3-nitrobenzamide, 3-methylpyrazole, 4-(p-tolyl)thiazole Reference structure Hypothesized kinase inhibition
5-Chloro-2-methoxy-N-{3-methyl-1-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}benzamide 5-chloro-2-methoxybenzamide, thiophene-substituted thiazole Thiophene replaces p-tolyl; methoxy vs. nitro Unreported, but structural similarity to kinase inhibitors
N-Methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine 4-nitrophenylthiazole, N-methyl group Nitro on thiazole-attached phenyl; amine vs. benzamide Synthetic intermediate for kinase inhibitors
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Benzothiazole, 2-nitrophenyl triazole Triazole instead of pyrazole; nitro on phenyl ring Potential antimicrobial activity

Analysis :

  • Nitro Group Position : The target compound’s 3-nitrobenzamide differs from 2-nitrobenzamide derivatives (e.g., ’s compounds), which may alter electronic properties and binding affinity .
  • Core Heterocycles : Compounds with triazole instead of pyrazole () lose the pyrazole’s hydrogen-bonding capacity, possibly reducing target engagement .
Pharmacological Comparisons
  • Antimicrobial Activity : ’s 2-nitrobenzamide derivatives showed moderate activity against E. coli, suggesting the nitrobenzamide moiety’s role in antimicrobial action. The target compound’s 3-nitro substitution may exhibit distinct activity due to steric or electronic effects .
  • Kinase Inhibition : ’s pyrazole-thiazole amines are intermediates for kinase inhibitors. The target compound’s benzamide group could mimic ATP-binding motifs, similar to dasatinib analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.